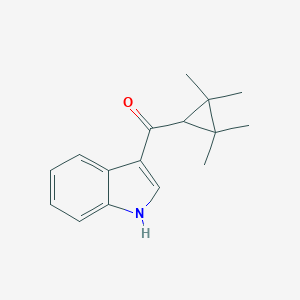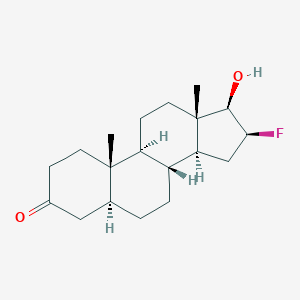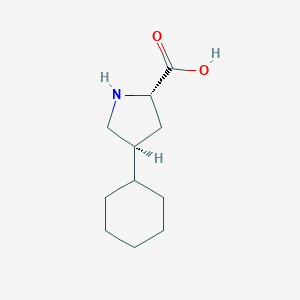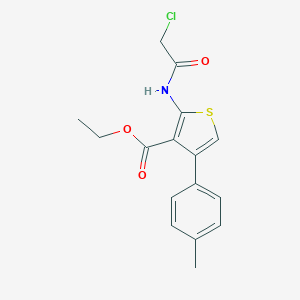
3,3',5,5'-Tetra-tert-butyldiphenoquinone
Descripción general
Descripción
3,3’,5,5’-Tetra-tert-butyldiphenoquinone is an organic compound with the molecular formula C28H40O2. It is known for its antioxidant properties and is used in various industrial applications to prevent aging and rusting in dyes, rubber, and textiles . This compound is also a metabolite of Probucol, an antilipemic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetra-tert-butyldiphenoquinone can be synthesized through multiple routes:
- One method involves the oxidation of o,o’-di-tert-butylphenol using an oxidizing agent .
- Another method includes the chlorination of triphenylmethane followed by a reaction with tetra-tert-butylphenol .
- Additionally, it can be prepared by the oxidation of brominated di-tert-butylbenzene in a sodium hydroxide methanol solution .
Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetra-tert-butyldiphenoquinone typically involves large-scale oxidation processes using readily available starting materials like o,o’-di-tert-butylphenol. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’,5,5’-Tetra-tert-butyldiphenoquinone undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent and can accept two electrons to form o,o’-di-tert-p-bisphenol.
Reduction: It can be reduced back to its corresponding diol form under suitable conditions.
Substitution: It can participate in substitution reactions with electrophiles without interference from nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include N-heterocyclic carbenes and other organic oxidants.
Reduction: Reducing agents such as sodium borohydride can be used to convert it back to its diol form.
Major Products:
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetra-tert-butyldiphenoquinone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetra-tert-butyldiphenoquinone involves its ability to act as an electron acceptor. It can undergo redox reactions, accepting electrons and forming stable products like o,o’-di-tert-p-bisphenol . This property is crucial for its role as an antioxidant and in various chemical reactions.
Comparación Con Compuestos Similares
Benzoquinone: Unlike 3,3’,5,5’-Tetra-tert-butyldiphenoquinone, benzoquinone is more nucleophilic and can interfere with electrophilic reactions.
2,6-Di-tert-butyl-1,4-benzoquinone: This compound is similar in structure but differs in its reactivity and applications.
3,5-Di-tert-butyl-o-benzoquinone: Another structurally related compound with distinct chemical properties and uses.
Uniqueness: 3,3’,5,5’-Tetra-tert-butyldiphenoquinone is unique due to its non-nucleophilic character, making it suitable for reactions with electrophiles without interference. Its high stability and antioxidant properties further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIGHOCYKUBBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179291 | |
| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2455-14-3 | |
| Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2455-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetra-tert-butyl-4,4'-dibenzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-TETRA-TERT-BUTYL-4,4'-DIPHENOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M92Z38Q9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone?
A1: 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone (DPQ) is primarily recognized for its role as an antioxidant in stabilizing carbon-chain polymers like polypropylene and isoprene rubber. [, ]
Q2: How does DPQ function as an antioxidant?
A2: DPQ acts as a scavenger of alkyl radicals (R•), effectively inhibiting the oxidative degradation of polymers. This process often works synergistically with its reduced form, 4,4′-Bis(2,6-di-tert-butylphenol) (BP-5), which scavenges peroxy radicals (ROO•). [, , ]
Q3: Is there evidence of synergistic antioxidant effects involving DPQ?
A3: Yes, studies have shown a synergistic effect when DPQ is used in conjunction with its reduced form, BP-5, in stabilizing polypropylene. This synergistic activity contributes to the enhanced antioxidant performance of these compounds. [, , ]
Q4: Has DPQ been explored for catalytic applications?
A4: Yes, research indicates that DPQ, in conjunction with air, can function as an organic photocatalytic system. This system has shown efficacy in facilitating the oxidative photocyclization of stilbenes to produce phenacenes. []
Q5: What specific advantages does DPQ offer as a photocatalyst?
A5: The DPQ-air system provides a mild and efficient route for synthesizing phenacenes, valuable compounds in organic electronic devices. This method stands out for its high yields and the remarkable purity of the resulting phenacenes. []
Q6: What is the molecular formula and weight of DPQ?
A6: The molecular formula of DPQ is C28H40O2, and its molecular weight is 408.63 g/mol. []
Q7: What are the common methods for synthesizing DPQ?
A7: DPQ can be synthesized through various methods, including:
- Oxidation of 2,6-di-tert-butylphenol: This reaction can be carried out using oxygen gas in the presence of KOH in t-BuOH. []
- Oxidative dimerization of 2,6-di-tert-butylphenol: This approach often employs copper-containing catalysts and is a promising route for industrial-scale DPQ production. []
- Oxidative dehydrogenation of sterically hindered para-substituted phenols: This method utilizes DPQ itself as a reagent in the dehydrogenation process. []
Q8: What spectroscopic techniques are used to characterize DPQ?
A8: Researchers employ various spectroscopic methods to characterize DPQ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and confirms the compound's identity. [, ]
- Infrared (IR) Spectroscopy: Offers insights into the functional groups present in DPQ. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the compound's electronic structure and is used to monitor reactions involving DPQ. [, ]
Q9: What is the melting point of DPQ?
A9: The melting point of DPQ is reported to be in the range of 244-246 °C. []
Q10: How does DPQ's structure contribute to its stability and applications?
A11: The presence of bulky tert-butyl groups in DPQ's structure contributes significantly to its steric hindrance. This steric hindrance plays a crucial role in its antioxidant activity by hindering the approach of free radicals, thus enhancing its ability to protect polymers from oxidative degradation. [, ]
Q11: Have computational methods been applied to study DPQ?
A12: Yes, computational chemistry has been employed to investigate the mechanism of oxidative nonpolar inversion reactions catalyzed by N-heterocyclic carbenes (NHCs) where DPQ serves as an oxidant. These studies revealed the energetic favorability of specific reaction pathways and identified the rate-determining step involving DPQ. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


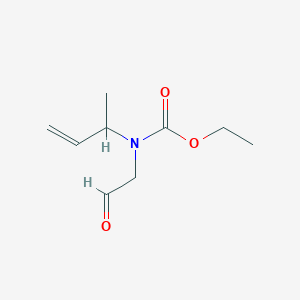
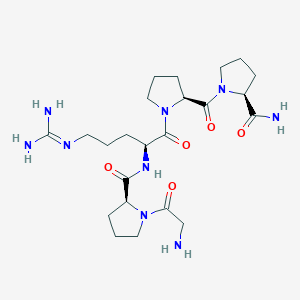
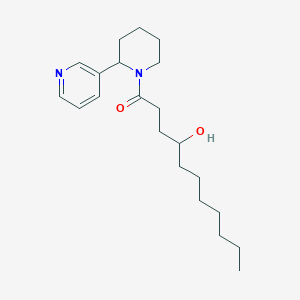
![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)
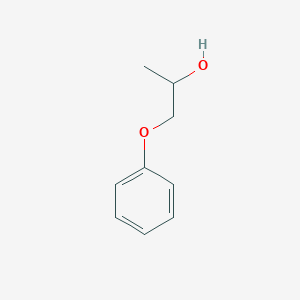

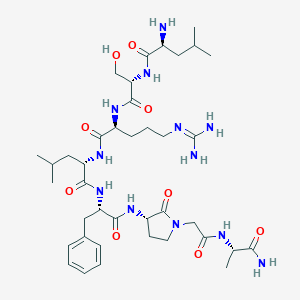
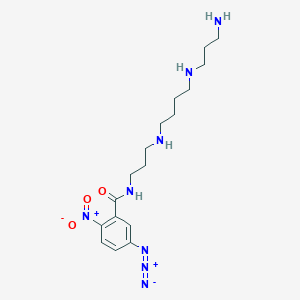

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
